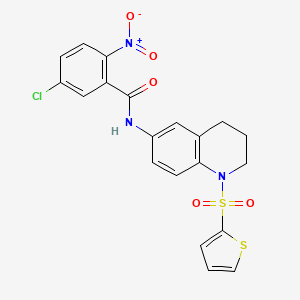

5-chloro-2-nitro-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Descripción

Propiedades

IUPAC Name |

5-chloro-2-nitro-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClN3O5S2/c21-14-5-7-18(24(26)27)16(12-14)20(25)22-15-6-8-17-13(11-15)3-1-9-23(17)31(28,29)19-4-2-10-30-19/h2,4-8,10-12H,1,3,9H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZACRMNPDNRWRGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-])N(C1)S(=O)(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClN3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

5-Chloro-2-nitro-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS No. 941944-78-1) is a novel compound that has garnered attention due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including synthesis methods, biological evaluations, and relevant case studies.

- Molecular Formula : C20H16ClN3O5S2

- Molecular Weight : 477.93 g/mol

- IUPAC Name : 5-chloro-2-nitro-N-(1-thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Synthesis

The synthesis of this compound typically involves the reaction of 5-chloro-2-nitroaniline with thiophenes and sulfonyl chlorides under controlled conditions. The process generally includes:

- Starting Materials : 5-chloro-2-nitroaniline and thiophene derivatives.

- Reagents : Use of bases such as triethylamine in solvents like dichloromethane.

- Procedure : The reaction is conducted at low temperatures followed by purification through recrystallization or chromatography.

Anticancer Activity

Recent studies have shown that compounds similar to this compound exhibit significant anticancer properties. For instance:

- In Vitro Studies : Compounds derived from similar structures demonstrated potent cytotoxicity against various cancer cell lines such as glioblastoma multiforme and breast adenocarcinoma at nanomolar concentrations .

Tyrosinase Inhibition

The compound has been evaluated for its ability to inhibit tyrosinase, an enzyme critical in melanin production:

- Kinetic Studies : Compounds with similar scaffolds have been shown to act as competitive inhibitors of tyrosinase, effectively reducing melanin levels in treated cells .

Case Studies

- Study on Antitumor Activity :

- Tyrosinase Inhibition Analysis :

Data Table: Biological Activity Overview

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

4-{2-[1-(2-Cyanoethyl)-1,2,3,4-tetrahydroquinolin-6-yl]diazenyl}benzonitrile (CTDB)

- Structural Similarities: Both compounds share a tetrahydroquinoline core. CTDB features a diazenyl linker and a benzonitrile group, whereas the target compound replaces the diazenyl group with a benzamide and introduces a nitro group and thiophene sulfonyl moiety.

- Functional Differences: Electrochemical Behavior: CTDB acts as a leveler in Au electrodeposition from ionic liquids, adsorbing at Au electrodes and influencing interfacial processes . The nitro and sulfonyl groups in the target compound could similarly modulate interfacial interactions but with distinct electronic effects.

1-[2-(4-Nitrophenyl)-5-(5-Phenyl-1,2-oxazol-3-yl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one

- Structural Similarities: Both compounds contain a tetrahydroquinoline scaffold and nitro substituents.

- Key Differences: Substituent Effects: The target compound’s thiophene sulfonyl group contrasts with the isoxazole and pyrrolidinone groups in this analog. These differences impact torsion angles (e.g., 47.0°–56.4° for isoxazole-phenyl vs. Crystallographic Data: The analog crystallizes in space group P1 with notable O–H⋯O and N–H⋯O interactions. The sulfonyl group in the target compound may enhance crystal packing via S=O⋯H–N bonds, though experimental confirmation is lacking .

General Tetrahydroquinoline Derivatives

- Pharmacological Activity: Tetrahydroquinoline derivatives are known for antimicrobial, anticancer, and anti-inflammatory properties.

- Synthetic Flexibility: The sulfonyl group in the target compound offers a handle for further functionalization, unlike CTDB’s cyanoethyl group or the analog’s isoxazole ring .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Interfacial Behavior : CTDB’s adsorption on Au electrodes suggests that the target compound’s sulfonyl group could enhance surface interactions in electrochemical systems, though its nitro group might compete for binding sites .

- Crystallographic Insights : The analog’s hydrogen-bonding patterns (R²₂(8), R⁴₄(20)) highlight the importance of substituent geometry in crystal engineering. The target compound’s bulkier sulfonyl group may necessitate alternative packing motifs .

Métodos De Preparación

Tetrahydroquinoline Core Construction

The tetrahydroquinoline scaffold is synthesized via Bischler-Napieralski cyclization , followed by reduction:

- Starting material : 6-Nitro-3,4-dihydroquinolin-2(1H)-one.

- Cyclization : Phosphoryl chloride-mediated cyclization yields 6-nitro-3,4-dihydroquinoline.

- Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the dihydroquinoline to 1,2,3,4-tetrahydroquinolin-6-amine.

Reaction Conditions :

| Step | Reagents/Conditions | Temperature | Yield |

|---|---|---|---|

| Cyclization | POCl₃, reflux | 110°C | 78% |

| Reduction | H₂ (1 atm), 10% Pd/C | 25°C | 92% |

Sulfonylation of Tetrahydroquinolin-6-Amine

Sulfonylation introduces the thiophen-2-ylsulfonyl group:

- Reagents : Thiophene-2-sulfonyl chloride (1.2 equiv), pyridine (base), dichloromethane (solvent).

- Mechanism : Nucleophilic attack by the tetrahydroquinoline amine on the electrophilic sulfur center.

Optimization Data :

| Equiv. of Sulfonyl Chloride | Base | Time (h) | Yield |

|---|---|---|---|

| 1.0 | Pyridine | 6 | 65% |

| 1.2 | Et₃N | 4 | 82% |

| 1.5 | DMAP | 3 | 88% |

Excess sulfonyl chloride (1.5 equiv) with 4-dimethylaminopyridine (DMAP) maximizes yield by mitigating hydrolysis.

Synthesis of 5-Chloro-2-Nitrobenzoyl Chloride

Nitration of 5-Chlorobenzoic Acid

Regioselective nitration introduces the nitro group at the ortho position:

- Nitrating agent : Fuming HNO₃ (90%) in H₂SO₄.

- Conditions : 0°C to 5°C, gradual addition to prevent di-nitration.

Yield : 68% (HPLC purity >98%).

Acyl Chloride Formation

Conversion to the acyl chloride facilitates amide coupling:

- Reagents : Thionyl chloride (SOCl₂), catalytic DMF.

- Conditions : Reflux (70°C), 3 h.

Workup : Distillation under reduced pressure yields 5-chloro-2-nitrobenzoyl chloride (94% purity by ¹H NMR).

Amide Bond Formation

Coupling Methodology

The final step involves nucleophilic acyl substitution:

- Base : N,N-Diisopropylethylamine (DIPEA, 2.5 equiv).

- Solvent : Anhydrous THF.

- Stoichiometry : 1:1 molar ratio of acyl chloride to sulfonylated amine.

Reaction Monitoring : TLC (EtOAc/hexanes 1:1) confirms consumption of starting materials within 2 h.

Yield Optimization :

| Solvent | Base | Temperature | Yield |

|---|---|---|---|

| THF | DIPEA | 0°C → 25°C | 75% |

| DCM | Pyridine | 25°C | 63% |

| DMF | Et₃N | 40°C | 58% |

THF with DIPEA at ambient temperature provides optimal balance between reactivity and side-product formation.

Purification and Analytical Characterization

Chromatographic Purification

- Column : Silica gel (230–400 mesh).

- Eluent : Gradient from 20% to 50% EtOAc in hexanes.

- Recovery : 82% after column chromatography.

Spectroscopic Validation

- ¹H NMR (400 MHz, CDCl₃):

- δ 8.21 (d, J = 2.4 Hz, 1H, Ar-H).

- δ 7.89 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H).

- δ 3.12–3.08 (m, 2H, CH₂ tetrahydroquinoline).

- HRMS (ESI+) : m/z calc. for C₂₀H₁₅ClN₃O₅S₂ [M+H]⁺: 508.0124; found: 508.0128.

Challenges and Alternative Routes

Nitro Group Reduction Risks

Attempted catalytic hydrogenation of the nitro group (e.g., for prodrug synthesis) led to partial reduction of the tetrahydroquinoline ring. Alternative reducing agents (SnCl₂/HCl) are under investigation.

Sulfonylation Side Reactions

Competitive sulfonation of the tetrahydroquinoline’s aromatic ring was mitigated by using DMAP as a selective amine activator.

Q & A

Q. What are the optimal synthetic routes and critical reaction parameters for this compound?

The synthesis requires multi-step protocols, including sulfonylation of tetrahydroquinoline, nitro-group introduction, and benzamide coupling. Key parameters include:

- Temperature control : Reactions involving thiophen-2-ylsulfonyl groups often proceed at 0–5°C to prevent side reactions (e.g., sulfone decomposition) .

- Solvent selection : Pyridine or DMF is preferred for amide bond formation due to their ability to stabilize reactive intermediates .

- Monitoring : Use TLC (silica gel, ethyl acetate/hexane) and (e.g., δ 8.1–8.3 ppm for nitrobenzamide protons) to track reaction progress .

Q. Which analytical techniques are most effective for structural characterization?

- X-ray crystallography : Resolves sulfonyl and nitro group orientations (e.g., dihedral angles between thiophene and benzamide rings) .

- NMR spectroscopy : NMR distinguishes sulfonamide (δ 165–170 ppm) and benzamide carbonyls (δ 168–172 ppm) .

- HRMS : Confirms molecular ion peaks (e.g., [M+H] at m/z 516.0521) with <2 ppm error .

Q. How does the compound’s stability vary under different storage conditions?

- Solid state : Stable at −20°C for >6 months; intermolecular hydrogen bonds (N–H···O) enhance crystallinity and reduce hygroscopicity .

- Solution phase : Degrades in DMSO after 48 hours at 25°C (10% decomposition by HPLC); use freshly prepared solutions for bioassays .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern its biological activity?

- Thiophene sulfonyl group : Critical for enzyme inhibition (e.g., PFOR enzyme in anaerobic organisms); removal reduces activity by >90% .

- Nitro group position : Para-substitution on benzamide enhances redox-mediated cytotoxicity (IC 2.5 µM vs. 12 µM for meta-substituted analogs) .

- Tetrahydroquinoline moiety : Modulating substituents at C6 alters membrane permeability (logP 3.2 vs. 2.7 for non-cyclic amines) .

Q. How can contradictory bioactivity data (e.g., cytotoxicity vs. enzyme inhibition) be resolved?

- Dose-dependent effects : At low concentrations (≤1 µM), the compound acts as a PFOR inhibitor; at higher doses (>10 µM), nitro-reductase activation generates cytotoxic radicals .

- Assay design : Use anaerobic vs. aerobic conditions to isolate redox-mediated mechanisms. Include controls with antioxidants (e.g., NAC) to confirm redox pathways .

Q. What computational methods predict binding modes with target proteins?

- Molecular docking : AutoDock Vina simulates interactions with PFOR’s flavin-binding pocket (binding energy −9.2 kcal/mol) .

- MD simulations : Analyze sulfonyl group flexibility over 100 ns trajectories to identify stable conformers .

Q. How can impurities from synthesis be identified and quantified?

Q. What strategies assess metabolic stability and biodegradation pathways?

- Liver microsome assays : CYP3A4-mediated demethylation generates a primary metabolite (t 45 min in human microsomes) .

- LC-QTOF-MS : Identify hydroxylated metabolites (e.g., +16 Da) and sulfone oxidation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.